RvD2's Exclusive GPR18 Receptor Engagement Versus RvD1/RvD3's GPR32/ALX Preference
Resolvin D2 (RvD2) acts as a selective agonist for the G protein-coupled receptor GPR18 (also known as DRV2), a property not shared by its closest analogs RvD1 and RvD3. In contrast, RvD1 and RvD3 are agonists at DRV1/GPR32 and ALX/FPR2 [1]. This receptor divergence was confirmed using unbiased β-arrestin screening, and the specific binding of RvD2 to recombinant GPR18 was quantified with a Kd of ~10 nM [2]. Functional validation in human macrophages showed that RvD2-stimulated cAMP production and phagocytosis were dependent on GPR18 expression and abrogated by GPR18 knockdown [2].
| Evidence Dimension | Primary receptor engagement |
|---|---|
| Target Compound Data | Selective agonist at GPR18 (DRV2); Kd = ~10 nM [2] |
| Comparator Or Baseline | RvD1: Agonist at DRV1/GPR32 and ALX/FPR2; RvD3: Agonist at DRV1/GPR32 and ALX/FPR2 [1] |
| Quantified Difference | RvD2 binds GPR18 with high affinity; RvD1 and RvD3 do not engage GPR18 as a primary receptor [2]. |
| Conditions | Recombinant GPCR-β-arrestin screening and radioligand binding assays in human and mouse phagocytes [2]. |
Why This Matters
For studies requiring modulation of the GPR18 axis (e.g., in bacterial clearance, organ protection, or atherosclerosis models), RvD1 and RvD3 are ineffective substitutes due to their divergent receptor pharmacology.
- [1] Table 1: Resolvin Receptors. (n.d.). PMC Article PMC12611715. View Source
- [2] Chiang, N., et al. (2015). Identification of resolvin D2 receptor mediating resolution of infections and organ protection. The Journal of Experimental Medicine, 212(8), 1203–1217. View Source
